molecular formula C15H14F3N3O2S B11354571 Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate CAS No. 3859-55-0

Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate

Cat. No.: B11354571
CAS No.: 3859-55-0
M. Wt: 357.4 g/mol
InChI Key: DIFPCMCAVPQNBD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound is derived from its pyrimidine backbone, which is substituted at three positions (Figure 1). The parent structure is pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. At position 2, a methylsulfanyl group (-S-CH₃) is attached, while position 4 bears a 3-(trifluoromethyl)anilino substituent (-NH-C₆H₄-CF₃). Position 5 contains a carboxylate ester group (-COOCH₂CH₃).

The structural representation can be further elucidated using the SMILES notation CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)SC, which encodes the connectivity of atoms and functional groups. The InChIKey DIFPCMCAVPQNBD-UHFFFAOYSA-N provides a unique identifier for the compound’s stereochemical and isotopic features.

CAS Registry Number and Alternative Designations

The compound is registered under CAS No. 3859-55-0 , a universal identifier for chemical substances. Alternative designations include:

  • NSC 165415 : A screening compound identifier from the National Cancer Institute.
  • MFCD01569262 : A molecular formula code for cataloging purposes.
  • Ethyl 2-(methylthio)-4-((3-(trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylate : A variant spelling emphasizing the thioether group.
Identifier Type Value
CAS Registry Number 3859-55-0
NSC Number 165415
Molecular Formula Code MFCD01569262

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₄F₃N₃O₂S reflects the compound’s composition: 15 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight is 357.4 g/mol , calculated as follows:

Atom Count Atomic Weight (g/mol) Total (g/mol)
C 15 12.01 180.15
H 14 1.008 14.11
F 3 19.00 57.00
N 3 14.01 42.03
O 2 16.00 32.00
S 1 32.07 32.07
Total 357.36

Minor discrepancies (e.g., 357.4 vs. 357.36) arise from rounding conventions in PubChem’s computational methods.

Isomeric Considerations and Tautomeric Forms

Structural isomerism in this compound is limited due to the fixed positions of its substituents. However, tautomerism is theoretically possible at the pyrimidine ring’s nitrogen atoms. For example, proton migration between the N1 and N3 positions could generate tautomers, though the 2-methylsulfanyl and 4-anilino groups likely stabilize the canonical structure by delocalizing electron density.

Comparatively, the related compound ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate (CAS No. N/A) replaces the anilino (-NH-) group with a phenoxy (-O-) linkage, illustrating how minor substituent changes alter chemical properties. Additionally, 4-pyrimidone analogs exhibit keto-enol tautomerism, but this compound’s ester and thioether groups suppress such equilibria.

Properties

CAS No.

3859-55-0

Molecular Formula

C15H14F3N3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate

InChI

InChI=1S/C15H14F3N3O2S/c1-3-23-13(22)11-8-19-14(24-2)21-12(11)20-10-6-4-5-9(7-10)15(16,17)18/h4-8H,3H2,1-2H3,(H,19,20,21)

InChI Key

DIFPCMCAVPQNBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)SC

Origin of Product

United States

Preparation Methods

Formation of 4-Amino-2-Mercaptopyrimidine-5-Carboxylate Intermediate

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2) is a critical intermediate. It is synthesized via the reaction of ethyl β-ethoxyacrylate with thiourea under acidic conditions, followed by cyclization. Key parameters include:

  • Reagents : Ethyl β-ethoxyacrylate, thiourea, hydrochloric acid.

  • Conditions : Reflux in ethanol at 80°C for 6–8 hours.

  • Yield : 65–72% after recrystallization.

The thiol group at the C2 position is subsequently methylated to form the methylsulfanyl substituent.

Methylation of the Thiol Group

Methyl Iodide-Mediated Alkylation

The mercapto group in ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate undergoes methylation using methyl iodide in the presence of a base:

  • Reagents : Methyl iodide, potassium carbonate.

  • Conditions : Stirring in anhydrous dimethylformamide (DMF) at 25°C for 12 hours.

  • Yield : 85–90%.

Alternative Methylating Agents

Dimethyl sulfate or methyl triflate may substitute methyl iodide, though these require stricter temperature control (0–5°C) to avoid over-alkylation.

Introduction of the 3-(Trifluoromethyl)Anilino Group

The 4-amino group of the pyrimidine intermediate is replaced with 3-(trifluoromethyl)aniline via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

Reaction Mechanism :
The amino group acts as a nucleophile, displacing a leaving group (e.g., chloride) from 3-(trifluoromethyl)chlorobenzene.

Optimized Protocol :

  • Reagents : 3-(Trifluoromethyl)aniline, sodium hydride, anhydrous toluene.

  • Conditions : Heating at 110°C for 24 hours under nitrogen.

  • Yield : 60–68%.

Challenges :

  • Low reactivity of the aryl chloride necessitates high temperatures.

  • Competing hydrolysis of the ethyl ester requires anhydrous conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

This method improves regioselectivity and efficiency:

  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

  • Base : Cs₂CO₃.

  • Solvent : 1,4-Dioxane.

  • Conditions : 100°C for 12 hours.

  • Yield : 75–82%.

Integrated Synthetic Routes

Sequential Alkylation-Amination Pathway

  • Synthesize ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate.

  • Methylate the thiol group with methyl iodide.

  • Perform Buchwald-Hartwig amination with 3-(trifluoromethyl)aniline.

Overall Yield : 45–50% (three steps).

One-Pot Methylation-Amination Strategy

A streamlined approach combines methylation and amination in a single reactor:

  • Reagents : Methyl iodide, 3-(trifluoromethyl)aniline, Pd₂(dba)₃.

  • Conditions : 90°C in DMF for 18 hours.

  • Yield : 55–60%.

Critical Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)ScalabilityCost Efficiency
NAS60–68ModerateHigh
Buchwald-Hartwig75–82HighModerate
One-Pot55–60HighLow

Side Reactions and Mitigation

  • Ester Hydrolysis : The ethyl carboxylate is prone to hydrolysis under basic conditions. Mitigated by using aprotic solvents (e.g., toluene) and avoiding aqueous workups until final stages.

  • Over-Methylation : Controlled by stoichiometric use of methyl iodide and low-temperature conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at Position 2

The methylsulfanyl (-SMe) group at position 2 serves as a leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing trifluoromethyl (-CF₃) group on the anilino substituent, which polarizes the pyrimidine ring .

Reaction TypeConditions/ReagentsProductReference
Amine substitutionAlkylamine, THF, Et₃N, room temperature2-Amino-substituted pyrimidine derivative
Hydroxide displacementKOH/EtOH, reflux2-Hydroxy-pyrimidine analog

Example procedure from analogous compounds:
2-Methylsulfanyl to 2-Amino substitution
A solution of the compound in THF reacts with primary amines (e.g., cyclohexylamine) in the presence of triethylamine, yielding 2-amino derivatives .

Oxidation of Methylsulfanyl Group

The -SMe group undergoes oxidation to sulfone (-SO₂Me) or sulfoxide (-SOMe) derivatives under controlled conditions .

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Acetic acid, 60°C2-Methylsulfonyl derivative
mCPBACH₂Cl₂, 0°C → RT2-Methylsulfinyl intermediate

Hydrolysis of Ethyl Carboxylate

The ethyl ester at position 5 hydrolyzes to the carboxylic acid under acidic or basic conditions .

Hydrolysis TypeConditionsProductReference
Acidic hydrolysisHCl (6M), reflux, 12h5-Carboxylic acid derivative
Basic hydrolysisNaOH (2M), EtOH/H₂O, 70°C, 6hSodium salt of carboxylic acid

Electrophilic Aromatic Substitution

ReactionReagents/ConditionsMajor ProductReference
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-anilino derivative (minor)
HalogenationCl₂, FeCl₃, CH₂Cl₂5-Chloro-anilino analog

Cross-Coupling Reactions

The pyrimidine scaffold participates in metal-catalyzed cross-coupling reactions at position 6, which is typically activated for functionalization .

Reaction TypeCatalysts/ReagentsProductReference
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME6-Aryl-substituted pyrimidine
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halide6-Amino-substituted derivative

Biological Alkylation/Acylation

The anilino -NH group undergoes alkylation or acylation, modulating biological activity .

ReactionReagentsProductReference
AlkylationCH₃I, NaH, DMFN-Methyl-anilino derivative
AcylationAcCl, pyridine, CH₂Cl₂N-Acetyl-anilino analog

Key Structural Influences on Reactivity

  • Trifluoromethyl group : Enhances electrophilic character at position 4.

  • Methylsulfanyl group : Acts as a versatile leaving group for substitutions .

  • Ethyl carboxylate : Provides a handle for hydrolysis or transesterification .

Reaction outcomes are further modulated by solvent polarity, temperature, and catalyst selection, as demonstrated in analogous pyrimidine systems . This compound’s multifunctional design enables broad utility in medicinal chemistry and materials science applications.

Scientific Research Applications

Enzyme Inhibition

Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate has demonstrated significant inhibitory effects on various enzymes, particularly kinases. These enzymes play crucial roles in signal transduction pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .

Key Findings:

  • Kinase Inhibition: Studies indicate that the compound may inhibit kinases associated with cancer progression, suggesting its utility in oncology .
  • Inflammation Modulation: The compound's ability to modulate pathways related to inflammation further supports its therapeutic potential in inflammatory diseases.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various in vitro studies. It has shown promise against several human tumor cell lines, indicating potential as an anticancer agent.

Case Study:

  • In a study assessing its cytotoxic effects, this compound exhibited significant growth inhibition in human cancer cell lines, showcasing an average IC50 value that suggests effective potency against these cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator. The exact pathways depend on the specific application but often involve inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Position 2 Substituent Position 4 Substituent Molecular Weight Key Properties/Activities
Target Compound Methylsulfanyl 3-(Trifluoromethyl)anilino 357.36 Under investigation
Ethyl 2-(methylsulfanyl)-4-[4-(CF₃)anilino]-pyrimidine-5-carboxylate Methylsulfanyl 4-(Trifluoromethyl)anilino 357.36 Higher lipophilicity due to para-CF₃
Ethyl 4-methyl-2-phenyl-6-[3-CF₃-anilino]pyrimidine-5-carboxylate Phenyl 3-(Trifluoromethyl)anilino - 68% yield; IR-confirmed NH stretching
Ethyl 2-(pyrrolinylamino)-4-CF₃-pyrimidine-5-carboxylate Pyrrolinylamino 4-CF₃ - AP-1/NF-κB inhibition (IC₅₀ ~ 0.1 μM)
Ethyl 4-(dimethylamino)-2-methylsulfanyl-pyrimidine-5-carboxylate Methylsulfanyl Dimethylamino 241.31 Lower MW; density 1.22 g/cm³

Key Observations:

  • Positional Isomerism: The target compound’s 3-CF₃ anilino group (meta-substitution) contrasts with the 4-CF₃ isomer in . The para-CF₃ analogue likely exhibits higher lipophilicity, affecting membrane permeability and target binding .
  • Substituent Electronic Effects: The methylsulfanyl group at position 2 is a moderate electron donor, while the CF₃ group at position 4 is strongly electron-withdrawing.
  • Biological Activity: The pyrrolinylamino derivative () shows potent inhibition of transcriptional activators (AP-1/NF-κB), suggesting that substitutions at position 2 significantly modulate biological activity. The target compound’s methylsulfanyl group may offer a balance between steric bulk and electronic effects compared to bulkier substituents like phenyl () .

Key Observations:

  • Synthetic Accessibility : The target compound may be synthesized via similar routes to , where a melt reaction with 3-CF₃-aniline under reflux achieves moderate yields. However, para-substituted analogues () might require regioselective coupling strategies.
  • Analytical Challenges : The CF₃ group’s strong electron-withdrawing nature complicates NMR interpretation due to deshielding effects, while LCMS data (e.g., m/z 357.36 [M+H]⁺) aids in characterization .

Key Observations:

  • Therapeutic Potential: The compound in inhibits DNA synthesis enzymes, suggesting pyrimidine derivatives with CF₃-anilino groups may act as antimetabolites. The target compound’s methylsulfanyl group could enhance metabolic stability compared to ester or carboxylic acid derivatives .
  • Structure-Activity Relationship (SAR): Position 2 substituents (e.g., methylsulfanyl vs. pyrrolinylamino) critically influence target selectivity. Smaller substituents like methylsulfanyl may improve bioavailability over bulkier groups .

Biological Activity

Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate is a compound with significant biological activity, particularly in the fields of cancer research and anti-inflammatory studies. This article provides a detailed examination of its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄F₃N₃O₂S
  • Molecular Weight : 357.351 g/mol
  • CAS Number : 3859-55-0
  • Density : 1.39 g/cm³
  • Boiling Point : 447.6°C at 760 mmHg
  • Flash Point : 224.5°C

Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study published in ACS Omega demonstrated its effectiveness against A549 (lung cancer) and HeLa (cervical cancer) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .

The compound functions as an inhibitor of specific transcription factors involved in tumor progression. Notably, it has been identified as an inhibitor of the AP-1 (Activator Protein 1) and NF-kappaB pathways, which are critical in regulating genes associated with inflammation and cancer progression . The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against these pathways.

In Vitro Studies

In vitro assays have shown that this compound can effectively reduce the viability of cancer cells through apoptosis induction. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism
A54915Apoptosis induction
HeLa12Apoptosis induction
Jurkat T Cells10Inhibition of AP-1/NF-kappaB

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity is believed to be mediated through its effects on NF-kappaB signaling pathways.

Case Studies and Clinical Implications

While extensive clinical data is still needed, preliminary studies suggest that this compound could be a promising candidate for further development in cancer therapeutics and inflammatory conditions. Its unique structure allows for modifications that could enhance selectivity and reduce side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(methylsulfanyl)-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate reacts with 3-(trifluoromethyl)aniline in methylene chloride under reflux, with stoichiometric control to minimize byproducts . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (80–100°C), and catalyst use (e.g., AlCl₃ for enhanced reactivity). Intermediate purification via column chromatography (silica gel, ethyl acetate/methanol gradient) ensures >90% yield .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Molecular docking tools like AutoDock Vina (with its improved scoring function and multithreading capabilities) are used to model interactions. The trifluoromethyl and methylsulfanyl groups are parameterized for van der Waals and electrostatic contributions. Validation involves comparing docking poses with X-ray crystallographic data (if available) and calculating binding free energies (ΔG) using MM/GBSA methods .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., anilino substitution at C4) and detects rotamers due to restricted rotation of the trifluoromethylanilino group .
  • LC-MS : Validates molecular weight (e.g., m/z 428 [M+H]⁺) and purity (>95%) .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the 3D structure of this compound, and what challenges arise during refinement?

Single-crystal diffraction (100 K, Mo-Kα radiation) is employed. SHELXL refines structures using high-resolution data (R-factor < 0.05). Challenges include disorder in the ethyl ester group or trifluoromethyl moiety. Strategies:

  • Apply restraints to anisotropic displacement parameters.
  • Use SQUEEZE (PLATON) to model solvent-accessible voids .

Q. How to resolve contradictions between biological activity data and computational predictions?

Discrepancies may arise from assay conditions (e.g., solubility in DMSO vs. buffer) or off-target effects. Methodological solutions:

  • Conduct solubility studies (e.g., nephelometry in PBS).
  • Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What advanced purification techniques are recommended for isolating enantiomers or eliminating trace impurities?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Prep-TLC : Optimize mobile phases (e.g., ethyl acetate:hexane 3:7) for high-purity fractions .

Q. How does the electron-withdrawing trifluoromethyl group influence electrophilic substitution patterns in related derivatives?

The -CF₃ group directs electrophiles to the meta position on the anilino ring. This is confirmed via bromination studies (NBS in CCl₄) and DFT calculations (e.g., Mulliken charge distribution) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Substituent variation : Replace methylsulfanyl with sulfoxide/sulfone to modulate H-bonding.
  • Scaffold hopping : Synthesize pyrimidine-5-carboxamide analogs and compare IC₅₀ values in enzymatic assays .

Q. How to address stability issues during long-term storage of this compound?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Degradation studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis products (e.g., free carboxylic acid) .

Q. What alternative characterization methods are viable if single crystals cannot be obtained?

  • Dynamic NMR : Resolves conformational dynamics (e.g., rotation barriers of the anilino group).
  • HR-MS/MS : Confirms fragmentation patterns consistent with the proposed structure .

Cross-Disciplinary and Contradiction Analysis

Q. How to reconcile crystallographic data with computational docking results when steric clashes are observed?

  • Flexible docking : Allow side-chain rotation in AutoDock Vina to accommodate induced-fit binding.
  • MD simulations : Run 100-ns trajectories to assess conformational stability .

Q. What interdisciplinary approaches resolve discrepancies between in vitro and in vivo efficacy data?

  • Metabolite profiling : Use HPLC-QTOF to identify active metabolites.
  • Pharmacokinetic modeling : Correlate plasma exposure (AUC) with target engagement .

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